PL225B
Description
PL225B is an orally bioavailable small-molecule inhibitor targeting the insulin-like growth factor 1 receptor (IGF-1R), a receptor tyrosine kinase implicated in tumor proliferation, apoptosis suppression, and oncogenic transformation . Preclinical studies highlight its selective binding to IGF-1R, which disrupts downstream signaling pathways (e.g., PI3K/AKT/mTOR), leading to tumor cell death in IGF-1R-overexpressing malignancies .
Clinical Development: A Phase 1 open-label, multicenter trial (NCT# undisclosed) evaluated this compound in patients with advanced refractory solid tumors. The study employed a modified accelerated titration design to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs). Key inclusion criteria emphasized controlled glucose metabolism (fasting glucose ≤125 mg/dL, HbA1c <6.5% in non-diabetic cohorts), reflecting efforts to mitigate metabolic side effects common to IGF-1R inhibitors .
Properties
Molecular Formula |
C25H28N8O3 |
|---|---|
Appearance |
Solid powder |
Synonyms |
PL225B; PL-225B; PL 225B.; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacological and Clinical Profiles
Advantages of this compound
- Oral Administration : Eliminates need for infusion centers, improving patient compliance .
- Metabolic Safety : Rigorous glucose monitoring in trials suggests better glycemic control compared to dual IGF-1R/IR inhibitors .
- Efficient Dose Escalation : Modified accelerated titration design may expedite MTD determination versus traditional 3+3 designs .
Limitations and Challenges
- Uncertain Efficacy : Phase 1 data focus on safety; antitumor activity in IGF-1R-driven tumors remains unproven .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
